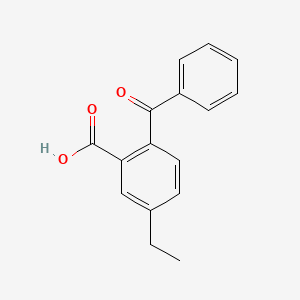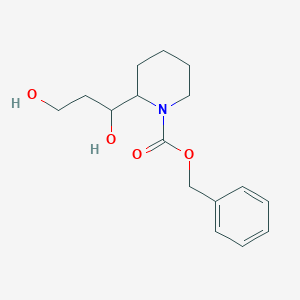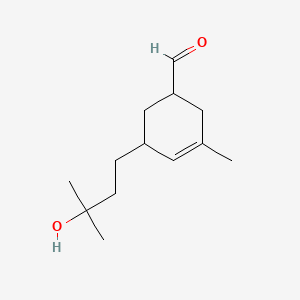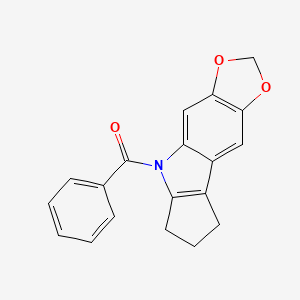
Propionanilide, 2'-amino-2,2-dimethyl-5'-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionanilide, 2’-amino-2,2-dimethyl-5’-nitro- is an organic compound with a complex structure that includes an anilide group, an amino group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 2’-amino-2,2-dimethyl-5’-nitro- typically involves multiple steps. One common method starts with the alkylation of cyanoacetamide, followed by catalytic hydrogenation or the addition of a reducing agent to obtain the desired product . The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the synthesis process to achieve high yields and purity. This often involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions . The industrial methods aim to minimize the use of toxic reagents and reduce the overall environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Propionanilide, 2’-amino-2,2-dimethyl-5’-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation systems. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield various amino derivatives, while substitution reactions can produce a range of substituted anilides .
Scientific Research Applications
Propionanilide, 2’-amino-2,2-dimethyl-5’-nitro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Propionanilide, 2’-amino-2,2-dimethyl-5’-nitro- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes and receptors in biological systems. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in a variety of biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a well-known narcotic analgesic.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Imidazoles: Heterocyclic compounds with applications in pharmaceuticals and agrochemicals.
Uniqueness
Propionanilide, 2’-amino-2,2-dimethyl-5’-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike fentanyl, which is primarily used as an analgesic, this compound has broader applications in research and industry. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
102129-00-0 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(2-amino-5-nitrophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,12H2,1-3H3,(H,13,15) |
InChI Key |
VAFOGELTEDKQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)
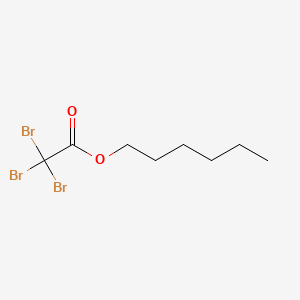

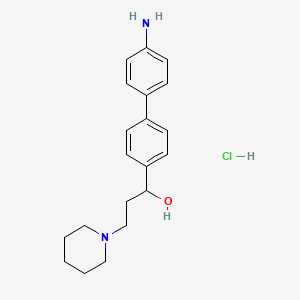
![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
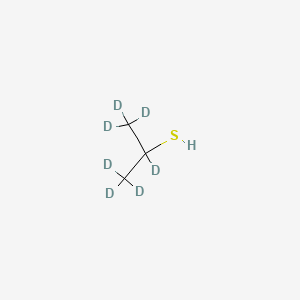

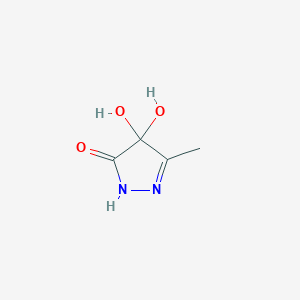
![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
